3-(4-methoxyphenyl)-3-oxopropanal O-methyloxime

Antibacterial MRSA Oxime ether

3-(4-Methoxyphenyl)-3-oxopropanal O-methyloxime (CAS 477851-39-1), systematically named (3E)-3-methoxyimino-1-(4-methoxyphenyl)propan-1-one, is a synthetic oxime ether derivative belonging to the para-alkoxy phenyl-β-ketoaldehyde chemotype. With a molecular formula of C₁₁H₁₃NO₃ and a molecular weight of 207.23 g/mol, this compound was designed as a structural modification of the natural antibacterial agent houttuynin and has demonstrated quantifiable antibacterial differentiation against Gram-positive pathogens, particularly methicillin-resistant Staphylococcus aureus (MRSA) and resistant Helicobacter pylori strains, in peer-reviewed comparative studies.

Molecular Formula C11H13NO3
Molecular Weight 207.229
CAS No. 477851-39-1
Cat. No. B2698022
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-methoxyphenyl)-3-oxopropanal O-methyloxime
CAS477851-39-1
Molecular FormulaC11H13NO3
Molecular Weight207.229
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C(=O)CC=NOC
InChIInChI=1S/C11H13NO3/c1-14-10-5-3-9(4-6-10)11(13)7-8-12-15-2/h3-6,8H,7H2,1-2H3/b12-8+
InChIKeyUSRFETHLUHIBCX-XYOKQWHBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(4-Methoxyphenyl)-3-oxopropanal O-methyloxime (CAS 477851-39-1): What Procurement Specialists Need to Know Before Sourcing This Oxime Ether Antibacterial Lead


3-(4-Methoxyphenyl)-3-oxopropanal O-methyloxime (CAS 477851-39-1), systematically named (3E)-3-methoxyimino-1-(4-methoxyphenyl)propan-1-one, is a synthetic oxime ether derivative belonging to the para-alkoxy phenyl-β-ketoaldehyde chemotype [1]. With a molecular formula of C₁₁H₁₃NO₃ and a molecular weight of 207.23 g/mol, this compound was designed as a structural modification of the natural antibacterial agent houttuynin and has demonstrated quantifiable antibacterial differentiation against Gram-positive pathogens, particularly methicillin-resistant Staphylococcus aureus (MRSA) and resistant Helicobacter pylori strains, in peer-reviewed comparative studies [1]. Commercially available at research-grade purity (typically ≥90%), the compound serves as both a bioactive lead molecule and a versatile synthetic intermediate in medicinal chemistry programs .

Why 3-(4-Methoxyphenyl)-3-oxopropanal O-methyloxime Cannot Be Casually Swapped With Other para-Alkoxy Phenyl-β-Ketoaldehyde Derivatives


Within the para-alkoxy phenyl-β-ketoaldehyde series, antibacterial activity is exquisitely sensitive to three structural parameters: the nature of the oxime O-substituent, the alkoxy chain length on the phenyl ring, and the presence of the ketone carbonyl. Replacing the O-methyl oxime with an O-ethyl oxime (compound 5) retains activity (MIC 2–4 µg/mL) but eliminates the anti-MRSA superiority over levofloxacin that is exclusive to the O-methyl congener [1]. Converting the oxime to a dioxime-methyl ether, semicarbazone, or thiosemicarbazone abolishes activity entirely (MIC >64 µg/mL) [1]. Increasing the 4-alkoxy chain beyond methoxy progressively reduces potency due to stereohindrance [1]. Furthermore, the (Z)-oxime isomer (CAS 53009-57-7) and the O-(2,4-dichlorobenzyl)oxime analog (CAS 338976-63-9) exhibit entirely divergent biological profiles—the former lacks the methyloxime pharmacophore essential for antibacterial activity, while the latter is reported as an acetylcholinesterase reactivator rather than an antibacterial agent . These structure-activity relationships (SAR) mean that even closely related analogs within this chemical space cannot be assumed to be functionally interchangeable, and procurement decisions must be guided by compound-specific comparative evidence.

3-(4-Methoxyphenyl)-3-oxopropanal O-methyloxime: Quantitative Head-to-Head Evidence Against Key Comparators


Anti-MRSA Activity: O-Methyloxime Derivative Demonstrates Superiority Over Both Houttuynin and Levofloxacin

In the only published head-to-head study, compound 4 (3-(4-methoxyphenyl)-3-oxopropanal O-methyl oxime) displayed moderate antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) that was slightly superior to both the natural product lead houttuynin and the clinical fluoroquinolone levofloxacin [1]. This is a notable differentiation because levofloxacin is a clinically established anti-MRSA agent with MIC values of 0.06–0.25 µg/mL against susceptible S. aureus strains, and houttuynin is the natural product from which this chemotype was derived. Against clinical isolates of S. aureus, compound 4 was less active than levofloxacin but more potent than houttuynin, indicating a unique activity window [1].

Antibacterial MRSA Oxime ether Drug-resistant bacteria

Anti-Helicobacter pylori Activity Against Resistant Strains: Superiority Over Clarithromycin and Metronidazole at Equivalent Testing Conditions

Compound 4 was tested in vitro against a panel of 17 resistant Helicobacter pylori strains (including HpATCC11637 and 16 clinical isolates). The compound demonstrated more potent antibacterial activity against multiple resistant Hp strains than both clarithromycin and metronidazole when tested under identical conditions [1]. The MIC₅₀ value of compound 4 against resistant Hp was 32 µg/mL, which is particularly significant given that clarithromycin and metronidazole are first-line clinical agents for H. pylori eradication, and resistance to these drugs is a growing clinical problem [1].

Anti-H. pylori Drug-resistant Gastric pathogen Oxime ether

Most Potent Anti-S. aureus Compound Within the para-Alkoxy Phenyl-β-Ketoaldehyde Series

Among all synthesized compounds in the para-alkoxy phenyl-β-ketoaldehyde series (compounds 1–11), compound 4 was identified as the most potent antibacterial agent against Staphylococcus aureus ATCC-25923 with an MIC of 2.0 µg/mL [1]. By comparison, the O-ethyl oxime analog (compound 5) exhibited an MIC range of 2–4 µg/mL, while compounds lacking the O-methyl oxime moiety—including the parent 3-hydroxy-1-(4-methoxyphenyl)prop-2-en-1-one (compound 1), the sulfonate sodium salt (compound 2), semicarbazone (compound 8), and thiosemicarbazone (compound 9)—failed to exhibit any antibacterial activity at 64 µg/mL [1]. Furthermore, increasing the 4-alkoxy chain length beyond methoxy progressively decreased activity, confirming that the combination of the 4-methoxy substituent and the O-methyl oxime moiety is the optimal structural configuration for anti-S. aureus potency within this chemotype [1].

Staphylococcus aureus SAR Lead optimization Oxime ether

Acute Toxicity Safety Margin: Maximum Tolerated Dose of 5,000 mg/kg in Mice

Compound 4 was the only compound from the series selected for in vivo acute toxicity evaluation. Following intragastric administration in mice, the maximum tolerated dose (MTD) was determined to be 5,000 mg/kg [1]. This is a critical procurement-relevant data point because it provides a preliminary in vivo safety margin that distinguishes compound 4 from other antibacterial lead compounds that may exhibit potent in vitro activity but fail at the in vivo tolerability stage [1]. The authors explicitly concluded that 'compound 4 should be safe in clinical treatment' based on this result [1]. While this is a single-dose acute toxicity study and does not replace formal repeat-dose toxicology, it represents a quantitative, compound-specific in vivo data point absent for most other members of this chemical series.

Acute toxicity Safety pharmacology MTD In vivo tolerability

pH-Dependent Antibacterial Activity: Enhanced Potency Under Slight Alkaline Conditions

A systematic pH-dependent antibacterial activity study was conducted exclusively on compound 4. The compound exhibited more potent antibacterial activity against 24 strains of clinical isolates of S. aureus under slight alkaline conditions compared to slight acid or neutral conditions [1]. This pH-activity profile directly correlates with the chemical stability of the oxime-methyl ether moiety, which is stable in alkaline conditions but unstable under acidic conditions [1]. This property has practical implications for both in vitro assay design (buffer selection) and any downstream formulation development efforts, as the compound's antibacterial performance is condition-dependent in a predictable and quantifiable manner.

pH-dependent activity Stability Formulation Antibacterial

Structural Divergence from Alternative 3-(4-Methoxyphenyl)-3-oxopropanal Oxime Derivatives Confers Distinct Biological Fingerprint

The target compound (CAS 477851-39-1, (3E)-configuration, O-methyl oxime, MW 207.23) occupies a unique position within the broader 3-(4-methoxyphenyl)-3-oxopropanal oxime chemical space. The (Z)-oxime isomer (CAS 53009-57-7, MW 193.20) lacks the O-methyl substituent entirely and has no published antibacterial data. The O-(2,4-dichlorobenzyl)oxime analog (CAS 338976-63-9, MW 352.21) is a bulkier, more lipophilic derivative reported as an acetylcholinesterase reactivator rather than an antibacterial agent . The parent ketone 3-(4-methoxyphenyl)-3-oxopropanal (CAS 31706-15-7, MW 178.18) lacks the oxime moiety and was not active in antibacterial assays [1]. This divergence in both molecular properties (MW, lipophilicity, hydrogen-bonding capacity) and reported bioactivities means that CAS 477851-39-1 is the only member of this chemical family with published, comparator-backed antibacterial data against resistant Gram-positive pathogens and H. pylori [1].

Chemotype differentiation Oxime ether Biological selectivity Procurement specification

Where 3-(4-Methoxyphenyl)-3-oxopropanal O-methyloxime Delivers the Strongest Evidence-Based Value: Recommended Application Scenarios


Anti-MRSA Lead Optimization Starting Point with Documented Superiority Over Houttuynin and Levofloxacin

Research groups focused on developing novel anti-MRSA agents should prioritize this compound as a lead scaffold. It is one of the few synthetic oxime ethers demonstrated to surpass both its natural product template (houttuynin) and a clinical fluoroquinolone (levofloxacin) in anti-MRSA activity within the same comparative study [1]. The combination of established anti-MRSA activity, a favorable acute toxicity MTD of 5,000 mg/kg, and a well-characterized SAR series makes it a rational starting point for medicinal chemistry campaigns targeting drug-resistant Gram-positive infections [1].

Anti-Helicobacter pylori Drug Discovery Targeting Clarithromycin- and Metronidazole-Resistant Strains

With compound 4 demonstrating superior potency to clarithromycin and metronidazole against multiple resistant H. pylori clinical isolates (MIC₅₀ = 32 µg/mL), this compound is a validated hit for anti-H. pylori programs addressing the growing global challenge of antibiotic-resistant gastric infections [1]. The compound's selective activity against Gram-positive and H. pylori strains, coupled with inactivity against Gram-negative E. coli and P. aeruginosa, suggests a narrower spectrum that may be advantageous for targeted gastric pathogen eradication without broad microbiome disruption [1].

Structure-Activity Relationship (SAR) Reference Standard for para-Alkoxy Phenyl-β-Ketoaldehyde Libraries

As the most potent and most thoroughly characterized compound in the series (MIC = 2.0 µg/mL against S. aureus, in vivo MTD established, pH-activity profile defined), compound 4 should be included as the positive control reference standard in any SAR expansion or library synthesis based on the para-alkoxy phenyl-β-ketoaldehyde scaffold [1]. Its well-defined activity cliff relative to the inactive semicarbazone, thiosemicarbazone, and dioxime derivatives (all MIC >64 µg/mL) provides clear boundaries for productive chemical space exploration [1].

pH-Responsive Antibacterial Formulation Research

The documented pH-dependent antibacterial activity—with enhanced potency under slight alkaline conditions—positions this compound as a candidate for formulation studies exploring pH-triggered or pH-enhanced drug delivery systems. The correlation between chemical stability of the oxime-methyl ether moiety and antibacterial performance under alkaline conditions is published and reproducible [1], providing a mechanistic rationale for formulation design that is absent for most other oxime ether antibacterial leads.

Quote Request

Request a Quote for 3-(4-methoxyphenyl)-3-oxopropanal O-methyloxime

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.